molecular formula C9H9ClN2S B2382457 2-(1,3-Thiazol-2-yl)aniline hydrochloride CAS No. 2171815-20-4

2-(1,3-Thiazol-2-yl)aniline hydrochloride

Cat. No.: B2382457
CAS No.: 2171815-20-4
M. Wt: 212.7
InChI Key: WARDEHIEHALMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-2-yl)aniline hydrochloride is a chemical compound that features a thiazole ring attached to an aniline moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.

Biochemical Analysis

Biochemical Properties

Thiazoles, the family of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Cellular Effects

Thiazole derivatives have been reported to exhibit significant biological activities, including anti-inflammatory activity . These activities suggest that 2-(1,3-Thiazol-2-yl)aniline hydrochloride may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

Thiazole derivatives have been found to exhibit various effects at different dosages .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives have been found to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives have been found to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-2-yl)aniline hydrochloride typically involves the reaction of 2-aminothiazole with aniline under specific conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

2-(1,3-Thiazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 2-(1,3-Thiazol-2-yl)aniline hydrochloride.

    Thiazole: The parent compound of the thiazole ring.

    Aniline: The parent compound of the aniline moiety.

Uniqueness

This compound is unique due to the combination of the thiazole and aniline moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARDEHIEHALMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.